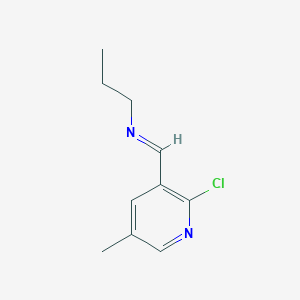
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 2-position and a methyl group at the 5-position of the pyridine ring, along with a propylmethanimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-methylpyridine.
Formation of Intermediate: The intermediate is formed by reacting 2-chloro-5-methylpyridine with a suitable reagent to introduce the propylmethanimine group.
Final Product: The final product, this compound, is obtained through purification and isolation techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups at the 2-position of the pyridine ring.
Aplicaciones Científicas De Investigación
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-ethylmethanimine
- (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-butylmethanimine
- (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-isopropylmethanimine
Uniqueness
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine is unique due to its specific substitution pattern on the pyridine ring and the presence of the propylmethanimine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
490029-11-3 |
|---|---|
Fórmula molecular |
C10H13ClN2 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
1-(2-chloro-5-methylpyridin-3-yl)-N-propylmethanimine |
InChI |
InChI=1S/C10H13ClN2/c1-3-4-12-7-9-5-8(2)6-13-10(9)11/h5-7H,3-4H2,1-2H3 |
Clave InChI |
BRMPGYOYCZHMEO-UHFFFAOYSA-N |
SMILES canónico |
CCCN=CC1=C(N=CC(=C1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


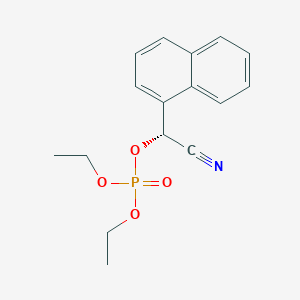
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
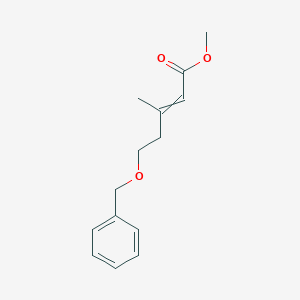
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)

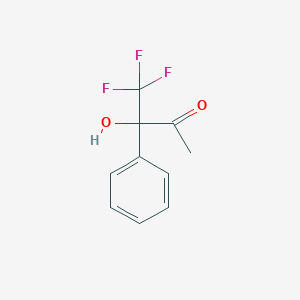


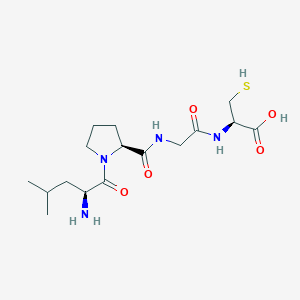
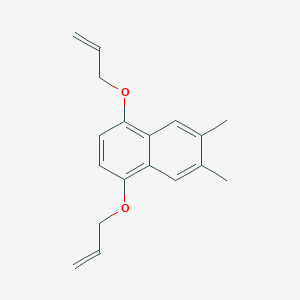
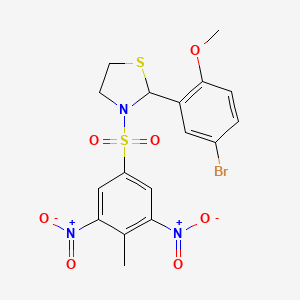
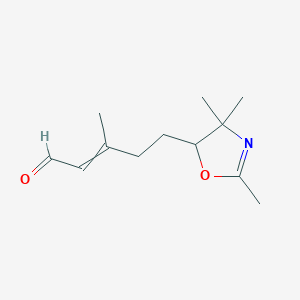

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
